Triluma is classified as a combination therapy for dermatological use. It is primarily prescribed for patients with moderate to severe melasma and is available by prescription only. The formulation is recognized in various pharmacopoeias, including the United States Pharmacopeia, which standardizes its preparation and quality control measures .
The synthesis of Triluma involves the precise combination of its three active ingredients in a cream base. The technical details of the synthesis process include:
The formulation requires careful measurement and mixing under controlled conditions to ensure stability and efficacy. Quality control tests are performed to confirm the concentration of each active ingredient and to assess the cream's physicochemical properties such as pH, viscosity, and microbial stability .
The molecular structures of the active components in Triluma are as follows:
Compound | Molecular Formula | Molecular Weight |
---|---|---|
Hydroquinone | C6H6O2 | 110.11 g/mol |
Tretinoin | C20H28O2 | 300.44 g/mol |
Fluocinolone Acetonide | C21H25F3O6 | 394.47 g/mol |
The chemical reactions involved in the action of Triluma primarily relate to its pharmacological effects on skin cells:
These reactions collectively contribute to the lightening of hyperpigmented areas on the skin .
The mechanism of action for Triluma involves several interrelated processes:
Clinical studies indicate that these combined actions lead to significant reductions in melasma severity after consistent application over several weeks .
These properties are crucial for ensuring effective delivery of the active ingredients to the target site on the skin .
Triluma is primarily used in dermatology for treating melasma. Its applications extend beyond mere cosmetic improvement; it also addresses psychological impacts associated with skin discoloration. Clinical studies have shown that patients using Triluma report significant improvements in their quality of life due to enhanced skin appearance.
Additionally, ongoing research explores its potential use in combination with other treatments such as microneedling or oral medications like tranexamic acid to further enhance outcomes for patients with resistant melasma .
CAS No.: 27542-17-2
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2